molecular formula C9H9NO2S5 B11522156 Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate

Methyl ({5-[(2-cyanoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate

Cat. No.: B11522156
M. Wt: 323.5 g/mol
InChI Key: WGHARMQFONOWOV-UHFFFAOYSA-N
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Description

Methyl 2-({5-[(3-nitrilopropyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is a complex organic compound featuring a unique arrangement of sulfur, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({5-[(3-nitrilopropyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the dithiol ring, followed by the introduction of the nitrilopropyl group and the esterification to form the final product. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and esters. Reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-[(3-nitrilopropyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-({5-[(3-nitrilopropyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-({5-[(3-nitrilopropyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the nitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-nitropyridin-2-yl)sulfanyl]acetate
  • Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate

Uniqueness

Methyl 2-({5-[(3-nitrilopropyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is unique due to its combination of a dithiol ring with a nitrilopropyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO2S5

Molecular Weight

323.5 g/mol

IUPAC Name

methyl 2-[[5-(2-cyanoethylsulfanyl)-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]acetate

InChI

InChI=1S/C9H9NO2S5/c1-12-6(11)5-15-8-7(14-4-2-3-10)16-9(13)17-8/h2,4-5H2,1H3

InChI Key

WGHARMQFONOWOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(SC(=S)S1)SCCC#N

Origin of Product

United States

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